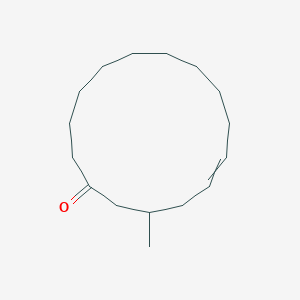

5-Cyclopentadecen-1-one, 3-methyl-

Description

Contextualization within the Field of Macrocyclic Ketones and Analogues of Natural Products

Macrocyclic ketones, characterized by a large ring structure containing a ketone functional group, are a pivotal class of compounds, primarily due to their prevalence in nature as potent signaling molecules and their extensive use in the fragrance industry. 5-Cyclopentadecen-1-one, 3-methyl- is a member of this family, specifically a C16 macrocycle. nih.govnih.gov Its significance is deeply rooted in its connection to natural musk odorants.

Academic Significance and Contemporary Research Trajectories for Complex Organic Molecules

The academic and industrial interest in 5-Cyclopentadecen-1-one, 3-methyl- is multifaceted. A primary focus of research has been the development of efficient and stereoselective synthetic routes to the molecule and its various isomers. leffingwell.com The presence of both a chiral center and a double bond means that multiple stereoisomers exist, each with potentially different properties, making it a challenging and attractive target for organic synthesis. scentree.coleffingwell.com

Patents detailing the preparation of this compound underscore its commercial importance. scentree.cogoogle.com For instance, one synthetic route involves the isomerization of a bicyclic precursor, 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene, using phosphoric acid to yield a racemic mixture of Muscenone®. scentree.co Another patented method describes a two-step synthesis starting from 3-methyl-1,5-cyclopentadecanedione, which avoids the use of hydrogen gas, a significant advantage in terms of process safety and cost. google.com

Contemporary research also extends to its application properties. It is recognized not only for its distinct musky character but also as a powerful fragrance enhancer at low concentrations (0.05% to 0.5%). thegoodscentscompany.com Its excellent substantivity—the ability to remain on a substrate like fabric, skin, or hair for an extended period—is another key performance attribute driving its use in fine fragrances. thegoodscentscompany.com

Fundamental Structural Elements and Inherent Stereochemical Considerations of the Compound

The chemical structure of 5-Cyclopentadecen-1-one, 3-methyl- is defined by a 15-membered carbon ring containing a ketone group at position 1, a methyl group at position 3, and a carbon-carbon double bond at position 5. nih.gov This structure gives rise to significant stereochemical complexity.

The key structural features are:

A Macrocyclic Ring: A 15-membered ring.

A Ketone Group: The C=O functional group at the C1 position.

A Methyl Group: A substituent at the C3 position, which creates a chiral center.

A Double Bond: Located between C5 and C6.

Due to these features, the compound can exist as several different stereoisomers:

Geometric Isomerism: The double bond at the 5-position can exist in either the (E) (trans) or (Z) (cis) configuration. leffingwell.comalfa-chemistry.com

Enantiomeric Forms: The chiral carbon at the 3-position (where the methyl group is attached) can have an (R) or (S) configuration.

The combination of these elements results in four potential stereoisomers: (3R, 5Z), (3S, 5Z), (3R, 5E), and (3S, 5E). Research has shown that these isomers are not olfactorily equivalent. The (Z)-isomers are often considered the most valuable, with the (-)-(3R,5Z) isomer described as having a strong, pure musk smell with some sweaty notes and nitromusk characteristics. leffingwell.com In contrast, the (+)-(3S,5Z) isomer is reported to have a weak musk and slightly woody character. leffingwell.com The (-)-(3R, 5E) isomer also possesses a strong and pure musk scent. leffingwell.com This stereochemical differentiation is a critical area of research, as controlling the synthesis to favor the most desirable isomer is of great commercial interest.

Chemical Compound Data

Table 1: Properties of 5-Cyclopentadecen-1-one, 3-methyl-

| Property | Value |

|---|---|

| IUPAC Name | 3-methylcyclopentadec-5-en-1-one nih.gov |

| Molecular Formula | C₁₆H₂₈O nih.gov |

| Molecular Weight | 236.39 g/mol nih.gov |

| CAS Number | 63314-79-4 nih.gov |

| Physical State | Liquid nih.gov |

| Boiling Point | 346.7±21.0 °C alfa-chemistry.com |

| Density | 0.9378 g/cm³ alfa-chemistry.com |

| Solubility | Insoluble in water; soluble in most organic solvents alfa-chemistry.com |

Table 2: Stereoisomers and their Reported Olfactory Properties

| Isomer | Reported Odor Description |

|---|---|

| (-)-(3R,5Z)-3-methylcyclopentadec-5-en-1-one | Strong and pure smell of musk with some sweaty notes; strongly musky with nitromusk aspects. leffingwell.com |

| (+)-(3S,5Z)-3-methylcyclopentadec-5-en-1-one | Weak musk with a little woody feeling. leffingwell.com |

| (-)-(3R,5E)-3-methylcyclopentadec-5-en-1-one | Strong and pure smell of musk. leffingwell.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Cyclopentadecen-1-one, 3-methyl- |

| Ambroxan® |

| Cedramber® |

| Cyclododecanone |

| Damascenone |

| Muscenone |

| Muscone |

| Musk Ketone |

| Sandela® |

| Velvione® |

| beta-Damascone |

| 3-methyl-1,5-cyclopentadecanedione |

| 3-methyl-1-cyclopentadecanone |

| 3-methyl-cyclopentadecane-1,5-diol |

| 3-methyl-cyclopentadecan-5-ol-1-one |

Structure

3D Structure

Properties

CAS No. |

63314-79-4 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

3-methylcyclopentadec-5-en-1-one |

InChI |

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h8,10,15H,2-7,9,11-14H2,1H3 |

InChI Key |

NKMKFQCVDZVEJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=CCCCCCCCCCC(=O)C1 |

physical_description |

Liquid |

Origin of Product |

United States |

Stereochemical Investigations and Advanced Analytical Characterization of 5 Cyclopentadecen 1 One, 3 Methyl Isomers

The Role of Stereoisomerism in Macrocyclic Compound Behavior

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a pivotal role in the biological and sensory activities of macrocyclic compounds. Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit remarkably different properties. This is particularly true for macrocyclic musks, where subtle changes in stereochemistry can lead to significant variations in odor perception. researchgate.netnih.gov

The concept of chirality is central to stereoisomerism. gcms.czuou.ac.in A molecule is chiral if it is non-superimposable on its mirror image. These mirror-image isomers are called enantiomers. In many biological systems, including the olfactory receptors in the human nose, the specific three-dimensional shape of a molecule is crucial for its recognition and subsequent biological response. researchgate.net Therefore, it is common for one enantiomer of a chiral compound to be biologically active while the other is inactive or possesses a different activity altogether. nih.gov

For macrocyclic ketones like 5-Cyclopentadecen-1-one, 3-methyl-, the presence of chiral centers and the conformational flexibility of the large ring give rise to a variety of stereoisomers. researchgate.net The position and orientation of the methyl group and the geometry of the double bond (cis/trans or E/Z) contribute to this isomeric diversity. uou.ac.ingoogle.com Research on other macrocyclic musks has demonstrated that specific stereoisomers are often responsible for the desired musk fragrance, while others may be odorless or have different scent profiles. researchgate.net This underscores the importance of understanding and controlling the stereochemistry of 5-Cyclopentadecen-1-one, 3-methyl- to ensure the desired olfactory outcome in fragrance formulations.

Chiral Chromatographic Separation Techniques for Enantiomer Resolution

The separation of enantiomers, a process known as chiral resolution, is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. nih.gov Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, enabling their separation and quantification. springernature.com

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral gas chromatography (GC) is a highly effective method for the analysis of volatile and semi-volatile chiral compounds, making it well-suited for the study of fragrance ingredients like 5-Cyclopentadecen-1-one, 3-methyl-. chromatographyonline.com This technique employs a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czlibretexts.org

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. These complexes have different stabilitites, leading to different retention times for each enantiomer and thus their separation. The choice of the cyclodextrin (B1172386) derivative is crucial for achieving successful enantioseparation. chromatographyonline.com While direct enantioseparation of 5-Cyclopentadecen-1-one, 3-methyl- has been mentioned in the context of complex fragrance mixtures, detailed studies on the resolution of its specific isomers are not extensively published. However, research on similar macrocyclic ketones demonstrates the feasibility of this approach. researchgate.net

Table 1: Typical Chiral Stationary Phases for GC Analysis of Fragrance Compounds

| Chiral Stationary Phase (CSP) | Common Applications in Fragrance Analysis |

| Permethylated β-cyclodextrin | Widely used for a variety of chiral fragrance compounds, including terpenes and their derivatives. chromatographyonline.com |

| Diacetyl-trifluoroacetyl-β-cyclodextrin | Offers different selectivity for certain chiral compounds. |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-CD) | Used for the separation of chiral polycyclic musks. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Enantiomer Separation

High-performance liquid chromatography (HPLC) is another indispensable tool for both analytical and preparative-scale separation of enantiomers. springernature.com In chiral HPLC, the separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. nih.gov

For macrocyclic compounds, CSPs based on macrocyclic antibiotics like vancomycin (B549263) and teicoplanin have proven to be particularly effective. nih.govmdpi.com These CSPs possess complex three-dimensional structures with multiple chiral centers, providing a variety of potential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) that can lead to enantiomeric recognition.

The versatility of HPLC allows for not only the analytical determination of enantiomeric purity but also the isolation of pure enantiomers on a preparative scale. This is crucial for further studies, such as determining the specific olfactory properties of each isomer of 5-Cyclopentadecen-1-one, 3-methyl-.

Table 2: Comparison of Chiral GC and Chiral HPLC for Enantiomer Resolution

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Analyte Volatility | Requires volatile or semi-volatile compounds. | Applicable to a wider range of compounds, including non-volatile ones. |

| Stationary Phases | Typically derivatized cyclodextrins. gcms.cz | Wide variety, including macrocyclic antibiotics, proteins, and polysaccharide derivatives. springernature.comnih.gov |

| Separation Principle | Differential partitioning into the chiral stationary phase. | Differential adsorption and interaction with the chiral stationary phase. |

| Scale | Primarily analytical, with some semi-preparative capabilities. | Both analytical and preparative scale separations are common. springernature.com |

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

Once the stereoisomers of 5-Cyclopentadecen-1-one, 3-methyl- are separated, spectroscopic techniques are essential for determining their specific three-dimensional structures and assessing their enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. rsc.orgnih.gov While standard NMR techniques cannot differentiate between enantiomers, they can be used to distinguish between diastereomers, which have different physical properties and thus different NMR spectra. For 5-Cyclopentadecen-1-one, 3-methyl-, NMR can be used to determine the relative configuration of the methyl group and the geometry of the double bond (cis or trans). acs.org

Furthermore, the use of chiral shift reagents in NMR can enable the differentiation of enantiomers. These reagents are chiral lanthanide complexes that bind to the analyte, forming diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. libretexts.org The comparison of chemical shifts and coupling constants in the NMR spectra of different isomers provides valuable information for their structural assignment. elsevierpure.com

Table 3: Hypothetical ¹H NMR Chemical Shift Differences for Isomers of 5-Cyclopentadecen-1-one, 3-methyl-

| Proton | Isomer A (e.g., cis) | Isomer B (e.g., trans) |

| Olefinic Protons | ~5.3-5.5 ppm | ~5.1-5.3 ppm |

| Methyl Protons | ~0.9-1.1 ppm | ~0.8-1.0 ppm |

| Protons α to Carbonyl | ~2.2-2.4 ppm | ~2.1-2.3 ppm |

| Note: These are hypothetical values for illustrative purposes. Actual chemical shifts will depend on the specific solvent and experimental conditions. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. acs.org This technique is particularly valuable for determining the absolute configuration (R or S) of enantiomers. acs.org

Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effect, the characteristic peaks in a CD spectrum, are related to the stereochemistry of the molecule. nih.govrsc.org By comparing the experimentally measured CD spectrum of an enantiomer with theoretical calculations or with the spectra of related compounds of known absolute configuration, the absolute stereochemistry of the isomers of 5-Cyclopentadecen-1-one, 3-methyl- can be determined.

The analysis of the CD spectra of macrocyclic ketones can be complex due to their conformational flexibility. nih.gov However, empirical rules and computational methods have been developed to aid in the interpretation of these spectra and the assignment of absolute configuration. acs.orgrsc.org

Mass Spectrometry (MS) for Structural Elucidation and Purity Profiling

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for the structural elucidation and purity profiling of 5-Cyclopentadecen-1-one, 3-methyl- isomers. This powerful method provides crucial information on the molecular weight, elemental composition, and structural features of the molecule, which is essential for differentiating between its various stereoisomers and assessing the purity of commercial products like Muscenone Delta.

The electron ionization (EI) mass spectrum of 5-Cyclopentadecen-1-one, 3-methyl- (C₁₆H₂₈O) is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight of 236.39 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum is a direct consequence of the molecule's structure, including the macrocyclic ring, the ketone functional group, the methyl substituent, and the position of the double bond. While the mass spectra of the (E)- and (Z)-isomers are often very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be used for their differentiation, especially when analyzed in conjunction with their chromatographic retention times.

The fragmentation of the molecular ion typically proceeds through several characteristic pathways for cyclic ketones. Alpha-cleavage, the cleavage of the carbon-carbon bond adjacent to the carbonyl group, is a common fragmentation route. This can result in the loss of an alkyl radical or the formation of a stable acylium ion. Another significant fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, leading to the elimination of a neutral alkene molecule.

For 5-Cyclopentadecen-1-one, 3-methyl-, specific fragmentation patterns can be predicted. The presence of the methyl group at the 3-position and the double bond at the 5-position influences the fragmentation cascade, leading to a unique fingerprint in the mass spectrum. The location of the double bond in the macrocyclic ring can also affect the fragmentation, potentially allowing for the differentiation of positional isomers if they were present.

Purity profiling by GC-MS allows for the separation and identification of the primary isomers of 5-Cyclopentadecen-1-one, 3-methyl-, as well as any related impurities. The high sensitivity of the mass spectrometer enables the detection of trace-level components, which is critical for quality control in the fragrance industry. The (Z)-isomer is often noted for its more desirable olfactive properties. leffingwell.com

A summary of the expected key mass spectrometric data for 5-Cyclopentadecen-1-one, 3-methyl- is presented in the table below. The m/z (mass-to-charge ratio) values represent the molecular ion and plausible significant fragment ions based on the general fragmentation behavior of macrocyclic ketones.

Table 1: Key Mass Spectrometric Data for 5-Cyclopentadecen-1-one, 3-methyl-

| Attribute | Value | Significance |

| Molecular Formula | C₁₆H₂₈O | Confirms the elemental composition. nih.gov |

| Molecular Weight | 236.39 g/mol | Provides the mass of the intact molecule. nih.govfirmenich.com |

| Molecular Ion (M⁺) | m/z 236 | Represents the ionized, unfragmented molecule. |

| Key Fragment Ion 1 | m/z 221 | Likely corresponds to the loss of a methyl group ([M-15]⁺). |

| Key Fragment Ion 2 | m/z 193 | Plausible loss of a propyl group ([M-43]⁺) via ring cleavage. |

| Key Fragment Ion 3 | m/z 165 | Possible fragmentation involving the loss of a larger alkyl chain. |

| Key Fragment Ion 4 | m/z 98 | A common fragment for cyclic ketones, potentially from a McLafferty-type rearrangement. |

| Key Fragment Ion 5 | m/z 55 | A small, stable fragment often seen in the mass spectra of aliphatic and alicyclic compounds. |

Mechanistic Molecular Interactions of 5 Cyclopentadecen 1 One, 3 Methyl in Biological Contexts: an in Silico and in Vitro Approach

Network Pharmacology and Computational Target Prediction

Network pharmacology represents a modern paradigm in drug discovery and toxicology, moving beyond the "one-drug, one-target" model to a more holistic "multi-component, multi-target" approach. nih.gov This methodology utilizes computational tools to systematically explore the interactions between chemical compounds and a complex network of biological targets, such as proteins and genes. nih.govmdpi.com By integrating data from genomics, proteomics, and bioinformatics, network pharmacology aims to predict potential protein targets of a compound and elucidate the signaling pathways that may be modulated, offering insights into its potential biological activities and mechanisms of action.

At the core of computational target prediction are techniques like ligand-protein docking and molecular dynamics (MD) simulations. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, estimating the binding affinity and interaction forces. jbcpm.com This process involves placing the ligand into the active or allosteric site of a protein and scoring the resulting poses based on factors like hydrogen bonds and hydrophobic interactions. jbcpm.com

Following docking, MD simulations can be employed to analyze the stability of the predicted ligand-protein complex over time. These simulations model the atomic-level movements of the complex, providing a more dynamic and realistic view of the binding stability and conformational changes that may occur upon ligand binding. mdpi.com While comprehensive docking and MD simulation studies for 5-Cyclopentadecen-1-one, 3-methyl- against a wide array of human proteins are not extensively documented in public literature, these in silico methods are the standard for identifying and validating potential molecular targets. mdpi.com

Computational screening against biological databases provides a powerful first step in identifying potential protein targets. For 5-Cyclopentadecen-1-one, 3-methyl-, a known interaction has been identified through the GLASS (GPCR-Ligand Association) database, which predicts interactions between ligands and G-protein coupled receptors (GPCRs).

The primary predicted protein target for this compound is an olfactory receptor, which aligns with its established use as a fragrance. fragranceconservatory.comzhanggroup.org

Table 1: Predicted Protein Target for 5-Cyclopentadecen-1-one, 3-methyl-

| Ligand Name | Predicted Protein Target | UniProt ID | Gene Name | Species | Database Source |

| 5-Cyclopentadecen-1-one, 3-methyl- | Olfactory receptor 5K1 | Q8NHB7 | OR5K1 | Homo sapiens (Human) | GLASS zhanggroup.org |

This prediction provides a specific, testable hypothesis for further in vitro validation. The interaction site would be the odorant-binding pocket of the OR5K1 receptor.

The identification of a G-protein coupled receptor (GPCR) like Olfactory receptor 5K1 as a potential target implies the activation of downstream intracellular signaling cascades upon ligand binding. nih.gov GPCR activation typically initiates a sequence of events that can lead to the modulation of various signaling pathways. While specific studies linking 5-Cyclopentadecen-1-one, 3-methyl- to the pathways listed below are not available, the engagement of a GPCR can theoretically influence such cellular processes.

MAPK and NF-κB Pathways: GPCR signaling can intersect with mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways. nih.govmdpi.com These pathways are central regulators of gene expression, inflammation, cell proliferation, and survival. nih.govnih.gov For instance, the activation of certain receptors can trigger kinase cascades that ultimately lead to the phosphorylation and activation of MAPK or the translocation of NF-κB to the nucleus to regulate gene transcription. nih.govresearchgate.net

TNF Signaling: Tumor necrosis factor (TNF) signaling is a critical pathway in inflammation and apoptosis. nih.gov While direct modulation by this compound is unconfirmed, crosstalk exists between GPCR signaling and TNF receptor pathways, often involving shared downstream components like the MAPK and NF-κB cascades. nih.gov

Apoptosis-Related Pathways: Cell signaling pathways, including MAPK, play a crucial role in regulating programmed cell death, or apoptosis. researchgate.net Depending on the cellular context and the specific signals initiated, these pathways can either promote or inhibit apoptosis. mdpi.comresearchgate.net

It is important to emphasize that these connections are based on the general principles of GPCR signaling. Specific experimental evidence is required to confirm whether the interaction of 5-Cyclopentadecen-1-one, 3-methyl- with OR5K1 or other potential targets leads to the modulation of these specific pathways.

In Vitro Biochemical and Cell-Based Studies for Molecular Activity

In vitro assays are essential for validating the predictions made by computational models and for directly measuring the biological activity of a compound at the molecular and cellular level. These studies involve using purified receptors and enzymes or cultured cells to observe specific interactions and their functional consequences.

Receptor binding assays are used to quantify the interaction between a ligand and its receptor. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand to measure its displacement by the test compound, allowing for the determination of binding affinity (expressed as Ki or IC50). nih.govresearchgate.net

Given the computational prediction of 5-Cyclopentadecen-1-one, 3-methyl- as a ligand for the human Olfactory Receptor 5K1, receptor binding assays would be the definitive method to confirm this interaction. zhanggroup.org Such experiments would involve expressing the OR5K1 receptor in a heterologous system (e.g., Hana3A cells) and measuring the compound's ability to bind to it. nih.gov

Indirect evidence for its interaction with olfactory receptors comes from organoleptic studies that describe the distinct aroma profiles of its different isomers, which would only be possible if they bind to and activate specific olfactory receptors. leffingwell.com

Table 2: Aroma Profiles of 3-methylcyclopentadec-5-en-1-one Isomers

| Isomer | Aroma Description |

| (-)-(3R,5Z)-3-methylcyclopentadec-5-en-1-one | Strong, pure musk with sweaty notes; nitromusk aspects. leffingwell.com |

| (+)-(3S,5Z)-3-methylcyclopentadec-5-en-1-one | Weak musk with a woody character. leffingwell.com |

| (-)-(3R,5E)-3-methylcyclopentadec-5-en-1-one | Strong, pure musk. leffingwell.com |

The variation in scent and potency among isomers strongly suggests a specific, stereoselective interaction within the binding pockets of one or more olfactory receptors. nih.govleffingwell.com

Beyond receptor binding, compounds can exert biological effects by modulating the activity of enzymes. Enzyme inhibition assays are used to determine if a compound can reduce the rate of an enzyme-catalyzed reaction and to characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). khanacademy.orgyoutube.com Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are measured in the presence and absence of the inhibitor to understand its effect on enzyme function. khanacademy.org The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50). nih.gov

Currently, there is a lack of published studies specifically investigating the effects of 5-Cyclopentadecen-1-one, 3-methyl- on the kinetics of specific enzymes. Such studies would be necessary to determine if this compound has any "off-target" effects or additional biological activities beyond its interaction with olfactory receptors.

Investigations into Cellular Pathway Modulation (e.g., gene expression analysis, protein phosphorylation)

Detailed investigations into the specific modulation of cellular pathways, such as through gene expression analysis or protein phosphorylation studies directly involving 5-Cyclopentadecen-1-one, 3-methyl-, are not extensively documented in publicly available scientific literature. However, research on structurally related macrocyclic ketones, particularly its saturated analogue Muscone, provides a foundation for hypothesizing potential biological targets and pathways.

For instance, studies on Muscone have demonstrated notable anti-inflammatory and neuroprotective effects. Research has shown that Muscone can suppress inflammatory responses and neuronal damage by regulating mitochondrial dynamics through the inhibition of dynamin-related protein 1 (Drp1) activation. nih.gov This modulation was associated with a reduction in reactive oxygen species and the downregulation of inflammatory and apoptotic molecules. nih.gov Furthermore, natural musk, of which Muscone is a primary active component, has been shown to possess significant anti-inflammatory activity in various experimental models. elsevierpure.comnih.gov

While these findings on Muscone suggest that macrocyclic ketones can interact with fundamental cellular signaling cascades, it is crucial to emphasize that direct evidence of 5-Cyclopentadecen-1-one, 3-methyl- engaging in similar pathways is currently lacking. The presence of a double bond in the macrocyclic ring of Muscenone introduces structural and conformational differences that could lead to distinct biological activities compared to the saturated Muscone. Future research, including gene expression profiling and analysis of protein phosphorylation in relevant cell models exposed to 5-Cyclopentadecen-1-one, 3-methyl-, is necessary to elucidate its specific effects on cellular signaling.

Comparative Mechanistic Studies with Related Macrocyclic Ketones (e.g., Muscone and its analogues)

Comparative studies involving 5-Cyclopentadecen-1-one, 3-methyl- and its close analogue, Muscone, have primarily focused on the realm of olfaction. Both molecules are recognized by a small number of olfactory receptors (ORs), with the human olfactory receptor OR5AN1 identified as a key receptor for musks. nih.govnih.gov The interaction with this receptor is highly specific, relying on a combination of hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. nih.gov

Beyond olfaction, comparative mechanistic data is sparse. However, toxicological reviews of the macrocyclic ketone class, which includes 3-methylcyclopentadecenone, have found these compounds to have low acute toxicity and to be devoid of genotoxic or significant repeat dose toxicity at current consumer exposure levels. nih.gov While some macrocyclic ketones can act as skin sensitizers at high concentrations, they are generally considered safe for their intended use in fragrances. nih.gov

Structure-Activity Relationship (SAR) Derivations at the Molecular Level

The structure-activity relationships (SAR) for macrocyclic ketones are best understood in the context of their musk odor. The key molecular features that determine the musk character of these compounds include:

Macrocyclic Ring Size: The 15-membered ring of 5-Cyclopentadecen-1-one, 3-methyl- is within the optimal range (14 to 18 carbons) for eliciting a musk odor. researchgate.net

Keto Group: The carbonyl group is a crucial feature for interaction with the olfactory receptors. It is believed to act as a hydrogen bond acceptor. nih.gov

Methyl Group: The methyl group at the 3-position, as seen in both Muscone and Muscenone, influences the molecule's conformation and can enhance the musk character.

Unsaturation: The position and configuration (E/Z) of the double bond in the macrocyclic ring, as in 5-Cyclopentadecen-1-one, 3-methyl-, are critical determinants of the specific odor profile and intensity. scentspiracy.comnih.gov The introduction of unsaturation can alter the molecule's flexibility and lead to different preferred conformations, thereby affecting its fit within the olfactory receptor binding site. nih.gov

The table below summarizes some of the key structural features and their known impact on the activity of macrocyclic musks, primarily based on olfactory studies.

| Feature | Compound Example | Impact on Activity (Primarily Olfactory) |

| Ring Size | Cyclopentadecanone | 15-membered ring is optimal for musk odor. |

| Keto Group | All listed compounds | Essential for hydrogen bonding with olfactory receptors. |

| Methyl Group | Muscone, Muscenone | Affects conformation and can enhance musk character. |

| Double Bond | Muscenone | Position and E/Z configuration fine-tune odor profile and intensity. |

Proteomic and Metabolomic Approaches to Elucidate Molecular Signatures

As of now, there are no specific proteomic or metabolomic studies in the public domain that have been conducted to elucidate the molecular signatures of cells exposed to 5-Cyclopentadecen-1-one, 3-methyl-. Such studies would be invaluable for a deeper, unbiased understanding of its biological interactions.

A proteomic approach, for instance, could identify changes in the expression levels of various proteins within a cell upon exposure to the compound, potentially revealing affected pathways and cellular responses without prior hypotheses. Similarly, metabolomics would allow for the analysis of changes in the cellular metabolite profile, offering insights into metabolic pathways that might be perturbed by the compound.

Given the anti-inflammatory effects observed for the related compound Muscone, future proteomic and metabolomic studies on 5-Cyclopentadecen-1-one, 3-methyl- could focus on inflammatory and cell-stress pathways. nih.gov These advanced analytical techniques hold the key to uncovering novel molecular targets and providing a comprehensive picture of the cellular response to this widely used fragrance ingredient. The absence of such data represents a significant gap in the scientific understanding of 5-Cyclopentadecen-1-one, 3-methyl-'s biological activity beyond its sensory perception.

Future Directions and Emerging Research Avenues for 5 Cyclopentadecen 1 One, 3 Methyl

Development of Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions and Interactions

The synthesis of macrocyclic ketones like 5-Cyclopentadecen-1-one, 3-methyl-, often involves complex multi-step processes, including macrocyclization reactions such as ring-closing metathesis (RCM). capes.gov.br Traditional process control relies on offline analysis, which can be time-consuming and lead to inefficiencies. The implementation of Process Analytical Technology (PAT) offers a paradigm shift, enabling real-time monitoring and control of critical process parameters to ensure consistent product quality and optimize reaction yields. wikipedia.orgmt.comglobalresearchonline.netthermofisher.com

Future research will likely focus on integrating advanced spectroscopic techniques for the in-situ and real-time monitoring of the synthesis of 5-Cyclopentadecen-1-one, 3-methyl-. Techniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy are powerful PAT tools that can provide continuous data on reactant consumption, intermediate formation, and product generation. researchgate.netamericanpharmaceuticalreview.com For instance, real-time monitoring of RCM reactions can be achieved using FTIR or Raman spectroscopy to track the disappearance of the starting diene and the appearance of the macrocyclic product. nih.gov

Furthermore, advanced fluorescence spectroscopy, including fluorescence lifetime imaging microscopy (FLIM), has shown potential for monitoring bioorthogonal macrocyclizations within living cells. nih.gov While directly monitoring the synthesis of 5-Cyclopentadecen-1-one, 3-methyl- in a biological system is not a current application, the principles of using fluorescent probes to track reaction kinetics in complex environments could be adapted for in vitro reaction monitoring, providing unprecedented insights into the dynamics of macrocyclization. The development of benchtop NMR spectroscopy also presents an opportunity for real-time reaction monitoring to optimize processes, enhance sustainability, and minimize waste. magritek.com

Table 1: Advanced Spectroscopic Techniques for Real-time Monitoring

| Spectroscopic Technique | Principle | Potential Application for 5-Cyclopentadecen-1-one, 3-methyl- |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Measures absorption of light in the near-infrared region, sensitive to C-H, N-H, and O-H bonds. | Real-time monitoring of reactant and product concentrations during synthesis. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. | In-situ monitoring of macrocyclization reactions, identifying intermediates and byproducts. americanpharmaceuticalreview.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation, providing detailed structural information. | Real-time analysis of reaction kinetics and optimization of process parameters. americanpharmaceuticalreview.com |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence, sensitive to the molecular environment. | Probing reaction dynamics and molecular interactions in complex media. nih.gov |

| Benchtop NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural and quantitative information. | Online reaction monitoring for process optimization and quality control. magritek.com |

Exploration of Novel Biocatalytic or Chemoenzymatic Synthetic Routes

The demand for sustainable and green chemical processes has spurred research into biocatalytic and chemoenzymatic approaches for the synthesis of valuable molecules. nih.gov For macrocyclic musks, which have traditionally been synthesized through multi-step chemical routes, biotechnology offers a promising alternative. escholarship.org

Future research into 5-Cyclopentadecen-1-one, 3-methyl- is poised to explore novel biocatalytic or chemoenzymatic synthetic routes. This could involve the use of enzymes, such as lipases, for the enantioselective resolution of chiral intermediates, a critical step in producing specific isomers of the final musk compound. rsc.orgelectronicsandbooks.com For example, a chemoenzymatic approach has been successfully used for the synthesis of (–)-muscone, a related C16 macrocyclic ketone. rsc.orgelectronicsandbooks.com This methodology could be adapted for the synthesis of optically pure enantiomers of 3-methyl-substituted cyclopentadecanone.

Furthermore, the discovery and engineering of enzymes capable of catalyzing macrocyclization reactions, such as thioesterase domains from natural product biosynthesis, could pave the way for entirely enzymatic or chemoenzymatic total syntheses. rsc.org The use of renewable feedstocks, such as fatty acids, as starting materials for these biocatalytic processes is another area of active investigation, which could significantly improve the sustainability of 5-Cyclopentadecen-1-one, 3-methyl- production. researchgate.net

Deeper Computational Modeling for Predicting Molecular Behavior and Interactions

Computational modeling has become an indispensable tool in chemical research, offering insights into molecular properties and interactions that can be difficult to obtain through experimental methods alone. For 5-Cyclopentadecen-1-one, 3-methyl-, deeper computational modeling holds the key to understanding its olfactory properties and designing novel analogues with enhanced characteristics.

A significant area of future research will be the use of computational methods to predict the odor character of this macrocyclic ketone. Machine learning algorithms, combined with large datasets of chemical structures and their corresponding odor profiles, are being developed to predict how a molecule will smell. plos.orgnih.govrepec.orgresearchgate.netmdpi.com These models can utilize physicochemical descriptors or molecular fingerprints as input to predict the probability of a compound having a specific odor note.

Furthermore, molecular dynamics simulations and docking studies can provide a detailed understanding of the interactions between 5-Cyclopentadecen-1-one, 3-methyl- and its corresponding olfactory receptors. nih.govnih.govresearchgate.netbiorxiv.orgembopress.org By modeling the binding pocket of the receptor and simulating the docking of the musk molecule, researchers can identify the key structural features responsible for its characteristic scent. This knowledge can then be used to rationally design new musk compounds with improved potency, selectivity, or different odor nuances. Computational studies have already been employed to investigate the structure-odor relationships of other musk compounds and their interactions with olfactory receptors. escholarship.org

Table 2: Computational Modeling Approaches

| Modeling Technique | Principle | Potential Application for 5-Cyclopentadecen-1-one, 3-methyl- |

|---|---|---|

| Machine Learning | Algorithms that learn from data to make predictions. | Prediction of odor characteristics based on molecular structure. plos.orgnih.govrepec.orgresearchgate.net |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Simulating the interaction with olfactory receptors to understand the basis of its musk scent. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Analyzing the conformational flexibility and binding dynamics with its receptor. nih.gov |

Integration of Omics Technologies for Comprehensive Molecular Understanding

The "omics" revolution, encompassing genomics, proteomics, and metabolomics, provides a holistic view of biological systems. For 5-Cyclopentadecen-1-one, 3-methyl-, the integration of these technologies offers a powerful approach to understanding its biosynthesis, metabolism, and biological interactions.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be particularly insightful. researchgate.net Recent studies have utilized metabolomics to analyze the chemical composition of natural musk from deer, identifying key metabolites and biosynthetic pathways. nih.govnih.gov Applying similar untargeted GC-MS metabolomics approaches to in vitro production systems for 5-Cyclopentadecen-1-one, 3-methyl- could help to identify metabolic bottlenecks and optimize production yields. Lipidomics, a sub-field of metabolomics, can be used to analyze the lipid precursors that may be involved in the biosynthesis of the macrocyclic ring. nih.gov

While genomics and proteomics may not be directly applicable to the study of a synthetic compound itself, they are crucial for the discovery and engineering of enzymes for biocatalytic synthesis, as discussed in section 5.2. By mining genomes of various organisms, researchers can identify novel enzymes with potential for macrocyclization or other key reaction steps. Proteomics can then be used to characterize the expression and activity of these enzymes in a host organism.

Investigation of Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers exciting possibilities for controlling the properties and delivery of fragrance compounds like 5-Cyclopentadecen-1-one, 3-methyl-. The encapsulation of volatile fragrance molecules is a key strategy to protect them from degradation and to control their release over time. researchgate.netnih.govmdpi.comnih.gov

Future research in this area will likely focus on the investigation of supramolecular assemblies and host-guest interactions involving 5-Cyclopentadecen-1-one, 3-methyl-. Macrocyclic hosts, such as cyclodextrins and cucurbiturils, are particularly promising for the encapsulation of fragrance molecules. nih.govscilit.comfrontiersin.orgrsc.orgnih.gov The hydrophobic cavity of these host molecules can encapsulate the nonpolar macrocyclic ketone, forming an inclusion complex that can enhance its stability in aqueous environments and modulate its release profile.

The formation and characterization of these host-guest complexes can be studied using various analytical techniques, including NMR spectroscopy and computational simulations. nih.gov By understanding the thermodynamics and kinetics of complex formation, researchers can design more effective delivery systems for 5-Cyclopentadecen-1-one, 3-methyl- in a variety of consumer products, from perfumes and lotions to laundry detergents and air fresheners. The development of stimuli-responsive supramolecular systems, which release the fragrance in response to a specific trigger such as a change in pH, temperature, or the presence of a particular enzyme, is another exciting avenue for future exploration.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Cyclopentadecen-1-one, 3-methyl- |

| Muscone |

| (–)-Muscone |

| (R)-(−)-Muscone |

| Ring-closing metathesis |

| Near-Infrared |

| Raman |

| Fourier-Transform Infrared |

| fluorescence lifetime imaging microscopy |

| NMR |

| (–)-muscone |

| GC-MS |

| Cyclodextrins |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyclopentadecen-1-one, 3-methyl-, and how can reaction yields be optimized?

- Answer : The compound is typically synthesized via cyclization of prenylated ketones or through ring-closing metathesis (RCM) using Grubbs catalysts. Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate purity . For example, adjusting solvent systems (e.g., dichloromethane vs. toluene) can reduce side reactions. Purification via fractional distillation or preparative HPLC is recommended for isolating high-purity samples .

| Parameter | Typical Range | Analytical Method |

|---|---|---|

| Reaction Temperature | 60–80°C | Thermocouple monitoring |

| Catalyst Loading | 2–5 mol% | Gravimetric analysis |

| Purity Post-Purification | ≥98% | GC-MS, NMR |

Q. How can the structural and spectroscopic properties of 5-Cyclopentadecen-1-one, 3-methyl- be characterized?

- Answer : Key techniques include:

- NMR : H and C NMR to identify methyl and cyclopentadecenyl groups. Coupling constants in the alkene region (δ 5.0–5.5 ppm) confirm stereochemistry .

- IR Spectroscopy : Stretching frequencies for the ketone (1700–1750 cm) and alkene (1620–1680 cm) moieties .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHO, exact mass: 236.2140) .

Q. What are the stability considerations for 5-Cyclopentadecen-1-one, 3-methyl- under laboratory storage conditions?

- Answer : The compound is stable at room temperature in inert atmospheres (argon or nitrogen). Degradation risks include oxidation (via ambient O) and photolysis. Storage in amber glass vials with molecular sieves (3Å) is advised. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life . Decomposition products, if formed, should be analyzed via LC-MS .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of 5-Cyclopentadecen-1-one, 3-methyl- in solution?

- Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model torsional flexibility of the cyclopentadecenyl ring. Solvent effects (e.g., chloroform vs. water) are incorporated via implicit solvent models. Key outputs include:

- Free energy landscapes for ring puckering.

- Nuclear Overhauser effect (NOE) correlations predicted via simulated NOESY spectra .

Q. What methodologies address contradictions in reported bioactivity data for structurally related cyclopentanone derivatives?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). A systematic approach includes:

Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC values) and apply statistical weighting for sample size and assay reliability .

Dose-Response Replication : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab variability .

Structure-Activity Relationship (SAR) Modeling : Use QSAR to isolate electronic (Hammett σ) and steric (Taft ) effects influencing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.